(-)-alpha-Pinene

Catalog No.
S1487910
CAS No.
7785-26-4
M.F
C10H16
M. Wt
136.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-alpha-Pinene

CAS Number

7785-26-4

Product Name

(-)-alpha-Pinene

IUPAC Name

(1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1

InChI Key

GRWFGVWFFZKLTI-IUCAKERBSA-N

SMILES

CC1=CCC2CC1C2(C)C

Synonyms

(1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene; (1S,5S)-(-)- 2-Pinene; (1S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene; (-)-(1S)-α-Pinene; (-)-2-Pinene; (-)-α-Pinene; (1S,5S)-(-)-α-Pinene; (S)-(-)-α-Pinene; 1S-α-Pinene; l-α-Pinene;

Canonical SMILES

CC1=CCC2CC1C2(C)C

Isomeric SMILES

CC1=CC[C@H]2C[C@@H]1C2(C)C

(-)-alpha-Pinene is a bicyclic monoterpene characterized by its distinct pine-like aroma and isomeric structure. It is a significant component of turpentine and is primarily derived from coniferous trees. The molecular formula of (-)-alpha-Pinene is C₁₀H₁₆, featuring a cyclobutane ring and a double bond, which contribute to its chemical reactivity and biological activity. It exists in two enantiomeric forms: (-)-alpha-Pinene and (+)-beta-Pinene, with the former being the more prevalent form in nature.

  • Anti-inflammatory: Studies indicate (-)-alpha-Pinene may reduce inflammation [].
  • Bronchodilatory: It may help relax airway muscles, potentially aiding in respiratory conditions.
  • Anxiolytic: Some research suggests it might have anti-anxiety effects.
, particularly oxidation and isomerization.

  • Oxidation: When exposed to atmospheric conditions, (-)-alpha-Pinene can oxidize rapidly, forming a variety of products including Highly Oxygenated Organic Molecules (HOM) and secondary organic aerosols (SOA) . The ozonolysis of (-)-alpha-Pinene leads to the formation of peroxy radicals, which are critical intermediates in atmospheric chemistry .
  • Thermal Stability: Studies indicate that (-)-alpha-Pinene exhibits thermal stability under inert conditions but can decompose under oxidative environments at elevated temperatures .

(-)-alpha-Pinene demonstrates notable biological activities:

  • Antitumor Effects: Research has shown that (-)-alpha-Pinene can induce cell cycle arrest in human hepatoma cell lines, suggesting potential as an anticancer agent .
  • Antibacterial Properties: It has exhibited antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, indicating its potential use in antimicrobial applications .
  • Neuroprotective Effects: In animal models, (-)-alpha-Pinene has been reported to provide neuroprotection through anti-inflammatory mechanisms .

Several methods exist for synthesizing (-)-alpha-Pinene:

  • Natural Extraction: The most common method involves extracting (-)-alpha-Pinene from natural sources like pine resin or turpentine.
  • Chemical Synthesis: Laboratory synthesis can be achieved through cyclization reactions starting from simpler terpenes or via the pinene synthase enzyme pathway .
  • Isomerization: Catalytic processes using zeolites can facilitate the conversion of other terpenes into (-)-alpha-Pinene .

(-)-alpha-Pinene finds extensive applications across various industries:

  • Fragrance Industry: Its pleasant scent makes it a popular ingredient in perfumes and cosmetics.
  • Pharmaceuticals: Due to its biological activities, it is being explored for therapeutic applications, particularly in oncology and antimicrobial treatments.
  • Food Industry: Used as a flavoring agent in food products owing to its aromatic properties.

Research has highlighted the interactions of (-)-alpha-Pinene with various environmental factors:

  • Atmospheric Chemistry: Studies have shown that (-)-alpha-Pinene reacts with ozone and nitrogen dioxide on mineral surfaces, leading to complex reaction pathways that contribute to air quality issues .
  • Biological Interactions: Investigations into its interaction with cellular components have revealed insights into its mechanisms of action against cancer cells and bacteria .

Several compounds share structural or functional similarities with (-)-alpha-Pinene. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeKey CharacteristicsUnique Aspects
(+)-beta-PineneBicyclic MonoterpeneSimilar aroma; less prevalent than (-)-alpha-PineneDifferent stereochemistry leading to varied biological effects
LimoneneMonoterpeneCitrus aroma; used in cleaning productsStronger antibacterial properties compared to (-)-alpha-Pinene
CampheneBicyclic MonoterpeneUsed in fragrances; exhibits cooling sensationMore reactive with ozone than (-)-alpha-Pinene
MyrceneMonoterpeneFound in hops; contributes to beer flavorHigher potency in anti-inflammatory effects

The unique stereochemistry of (-)-alpha-Pinene contributes significantly to its specific biological activities and applications compared to these similar compounds.

Physical Description

Liquid

XLogP3

2.8

Boiling Point

156.14999999999998 °C

LogP

4.83 (LogP)

Melting Point

-60.49999999999999 °C

UNII

TZR3GM95PR

GHS Hazard Statements

Aggregated GHS information provided by 668 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 668 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 635 of 668 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (30.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (84.57%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (57.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (91.81%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (91.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (91.65%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

7785-26-4
2437-95-8

Wikipedia

(-)-alpha-pinene

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1S,5S)-: ACTIVE

Dates

Modify: 2023-08-15

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